molecular formula C8H10O3S B121265 2-(Methylsulfonyl)benzyl Alcohol CAS No. 864265-08-7

2-(Methylsulfonyl)benzyl Alcohol

Cat. No.: B121265
CAS No.: 864265-08-7
M. Wt: 186.23 g/mol
InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzyl Alcohol is an organic compound with the molecular formula C8H10O3S. It is characterized by the presence of a benzyl alcohol group substituted with a methylsulfonyl group. This compound is used as an intermediate in various chemical syntheses, particularly in the preparation of thiophene inhibitors of polo-like kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzyl Alcohol typically involves the sulfonation of benzyl alcohol derivatives. One common method includes the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylsulfonyl)benzyl Alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzyl Alcohol involves its interaction with specific molecular targets. For instance, when used as an inhibitor precursor, it targets enzymes like polo-like kinase by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt cell cycle progression, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfonyl)benzyl Alcohol is unique due to the presence of both the benzyl alcohol and methylsulfonyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFAGRISWUJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622025
Record name [2-(Methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35196-11-3, 864265-08-7
Record name [2-(Methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methanesulfonylbenzoic acid methyl ester (1.5 g, 7 mmol) in THF (20 mL) is added LiBH4 (616 mg, 30 mmol) and the mixture is stirred at ambient temperature for 14 h. Additional LiBH4 (310 mg, 15 mmol) is added and the mixture is heated at 65° C. for 45 min. Then under ice cooling, 1N HCl solution is added to quench the excess of LiBH4 before EtOAc is added. The organic layer is washed with brine (2×) and water (1×), dried with MgSO4, and concentrated to give the title compound.
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1.5 g
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310 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfonyl)benzyl Alcohol
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2-(Methylsulfonyl)benzyl Alcohol
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2-(Methylsulfonyl)benzyl Alcohol
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2-(Methylsulfonyl)benzyl Alcohol
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2-(Methylsulfonyl)benzyl Alcohol
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2-(Methylsulfonyl)benzyl Alcohol
Customer
Q & A

Q1: How was 2-(methylsulfonyl)benzyl alcohol utilized in the development of novel LXRβ agonists?

A1: The research article describes the use of this compound as a starting fragment for the structure-based design of LXRβ agonists. The researchers used a computational platform called Contour, which utilized a "context perceptive growth algorithm" guided by a scoring function that considered interactions with the LXRβ binding site []. Starting with the docked this compound fragment, Contour generated novel molecules by adding additional fragments that complemented the hydrophilic and hydrophobic features of the LXRβ binding site. This process led to the identification of more complex molecules with a piperazine core that exhibited potent LXRβ agonistic activity [].

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